molecular formula C20H21FN4O2 B594174 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide CAS No. 1185282-16-9

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide

Cat. No.: B594174
CAS No.: 1185282-16-9
M. Wt: 368.4 g/mol
InChI Key: AJGUHANHCUPXSK-KRWDZBQOSA-N
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Description

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic cannabinoid (SC) featuring an indazole-3-carboxamide core substituted with a 2-fluorobenzyl group at the 1-position and an L-valinamide moiety at the 3-carboxamide position. Its molecular formula is C₂₀H₂₁FN₄O₂, with a molecular weight of 368.4 g/mol . SCs like this compound act as potent agonists of cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC).

Properties

CAS No.

1185282-16-9

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1

InChI Key

AJGUHANHCUPXSK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F

Synonyms

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide

Origin of Product

United States

Preparation Methods

Synthesis of the Indazole-3-Carboxylic Acid Core

The indazole core is typically synthesized via cyclization of substituted phenylhydrazines or through nitration/reduction sequences. A method described in CN105198813B involves the nitration of acetophenone to yield 2-nitroacetophenone, followed by reduction to 2-aminoacetophenone using iron powder and ammonium chloride . Cyclization under acidic conditions with sodium nitrite and stannous chloride generates 3-methyl-1H-indazole . For the target compound, however, a carboxylic acid group at position 3 is required.

US20110172428A1 outlines a two-step process starting from benzaldehyde phenylhydrazone, which undergoes Friedel-Crafts acylation with oxalyl chloride and aluminum chloride to form a benzylideneaminoisatin intermediate . Acidic hydrolysis of this intermediate induces ring rearrangement, yielding indazole-3-carboxylic acid with 76% efficiency . Critical parameters include maintaining temperatures below 30°C during AlCl3-mediated reactions to prevent decomposition and using dichloromethane as a solvent to enhance solubility .

StepReagents/ConditionsYieldPurity
NitrationH2SO4/HNO3, CaSiO3, -15°C90%99.8%
CyclizationSnCl2·H2O, HCl, 0–10°C85%98.5%
HydrolysisH2O, reflux76%99.2%
BaseSolventTemp (°C)Yield (%)
K2CO3DMF6078
Cs2CO3DMSO7082
NaOHEtOH2545

Amide Bond Formation with (2S)-2-Amino-3-methylbutanamide

The final step involves coupling 1-[(2-fluorophenyl)methyl]indazole-3-carboxylic acid with (2S)-2-amino-3-methylbutanamide. US20110172428A1 employs carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DMF with diisopropylethylamine (DIPEA) to activate the carboxylic acid . Stereochemical integrity at the (2S)-position is preserved by conducting the reaction at 0–5°C and using pre-cooled reagents . Post-coupling, the crude product is purified via recrystallization from isopropanol/water (3:1), yielding the title compound with >99% enantiomeric excess (ee).

Critical Parameters for Amide Coupling

  • Activation Time: 30 minutes (avoids racemization).

  • Molar Ratio: 1:1.2 (acid:amine) to drive reaction completion.

  • Workup: Extraction with ethyl acetate and washing with 5% citric acid to remove excess amine .

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). CN105198813B reports a purity of 99.8% for analogous indazoles using recrystallization . LC-MS and 1H NMR confirm structural integrity, with key signals including:

  • Indazole aromatic protons: δ 7.65 (d, 1H), 7.38 (t, 1H) .

  • 2-Fluorobenzyl CH2: δ 5.42 (s, 2H).

  • (2S)-Amino acid NH2: δ 8.12 (br s, 2H) .

Scale-Up Considerations and Yield Optimization

Large-scale production faces challenges in controlling exothermic reactions during nitration and alkylation. US20110172428A1 highlights the use of jacketed reactors for temperature control during Friedel-Crafts acylations . Replacing SnCl2 with catalytic hydrogenation (Pd/C, H2) in the cyclization step improves safety and reduces metal waste .

Table 3: Comparative Yields at Pilot Scale

StepLab Scale YieldPilot Scale Yield
Nitration90%85%
Alkylation78%72%
Coupling82%75%

Chemical Reactions Analysis

Types of Reactions

AB-FUBINACA 2-fluorobenzyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

AB-FUBINACA 2-fluorobenzyl isomer has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in pain management and neuroprotection.

    Industry: Used in forensic toxicology for the detection of synthetic cannabinoids in biological samples.

Mechanism of Action

AB-FUBINACA 2-fluorobenzyl isomer exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that modulate various physiological processes. The compound’s high affinity for CB1 is attributed to its indazole core and the presence of the 2-fluorobenzyl group .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Potency: The 2-fluorobenzyl group in the target compound may confer distinct receptor-binding kinetics compared to the 4-fluorobenzyl isomer (AB-FUBINACA). Cyclohexylmethyl (AB-CHMINACA) and fluorinated alkyl chains (5F-AB-PINACA) enhance lipophilicity, prolonging half-life and intensifying psychoactive effects .

Metabolic Stability :

  • AB-FUBINACA undergoes rapid N-dealkylation, producing active metabolites that prolong effects .
  • 5F-AB-PINACA ’s fluorine atom resists metabolic degradation, increasing bioavailability .

Toxicity :

  • AB-CHMINACA demonstrates marked hepatotoxicity in murine models, linked to oxidative stress pathways .
  • AB-FUBINACA is associated with clinical fatalities due to respiratory depression and hyperemesis syndrome .

Research Findings and Implications

  • Receptor Binding : Fluorine substitution at the 2-position (target compound) vs. 4-position (AB-FUBINACA) may alter CB1/CB2 binding affinity, though direct comparative studies are lacking. Ethyl ester derivatives (e.g., , compound 2) show reduced potency compared to carboxamides .
  • Legal and Forensic Relevance : The target compound’s structural similarity to Schedule I substances like AB-FUBINACA places it under analog laws in regions like the U.S. (Federal Analog Act) and EU .
  • Detection Challenges : Positional isomers (e.g., 2- vs. 4-fluorobenzyl) require advanced analytical techniques (e.g., LC-HRMS) for differentiation in forensic screening .

Biological Activity

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered attention in pharmacological research due to its complex biological activity and potential implications for public health. This compound is structurally related to other synthetic cannabinoids and exhibits significant agonistic activity at cannabinoid receptors, particularly CB1 and CB2.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.414 g/mol. Its structural characteristics include an indazole core, which is common among synthetic cannabinoids, and a carboxamide functional group that contributes to its receptor binding properties.

PropertyValue
Molecular FormulaC20_{20}H22_{22}N4_{4}O2_{2}
Molecular Weight350.414 g/mol
Boiling Point361.7ºC
Density1.042 g/cm³

This compound acts primarily as a CB1 receptor agonist , influencing the central nervous system (CNS). Research indicates that it can produce effects similar to those of Δ9-tetrahydrocannabinol (THC), including psychoactive effects, analgesia, and alterations in mood and perception.

Receptor Binding Affinity

Studies have shown that this compound exhibits high affinity for both CB1 and CB2 receptors, which are implicated in various physiological processes such as pain sensation, mood regulation, and immune response modulation.

Biological Activity and Effects

The biological activity of this compound has been explored in several studies focusing on its pharmacological effects:

  • Psychoactive Effects : In animal models, the compound has demonstrated significant psychoactive properties akin to THC, leading to behaviors indicative of intoxication.
  • Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects, potentially making it relevant in pain management contexts.
  • Dependence Potential : As with many synthetic cannabinoids, there is a concern regarding dependence and abuse potential. Reports indicate that users may develop tolerance and experience withdrawal symptoms similar to those observed with traditional cannabinoids.

Case Studies

Recent case studies have highlighted the implications of this compound in clinical settings:

  • Case Study 1 : A report documented instances of acute intoxication resulting from recreational use of synthetic cannabinoids, including this compound. Symptoms included disorientation, slurred speech, and altered consciousness.
  • Case Study 2 : Another study investigated the effects of this compound in combination with other substances, revealing enhanced psychoactive effects and increased risk for adverse outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide with stereochemical control?

  • Methodology : Use chiral auxiliary-mediated synthesis or enantioselective catalysis to ensure retention of the (2S)-configuration. For example, coupling reactions between activated indazole-3-carboxylic acid derivatives and (2S)-1-amino-3-methyl-1-oxobutan-2-ylamine precursors under inert conditions (e.g., N₂ atmosphere) can minimize racemization. Monitor stereochemical purity via chiral HPLC or polarimetry .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodology : Employ a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or hydrogen bonding .
    • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity for biological assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods or closed systems to prevent inhalation of dust/aerosols.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during bulk powder handling .
  • Emergency measures : Ensure access to safety showers and eye-wash stations .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining enantiomeric excess (ee)?

  • Methodology : Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For continuous-flow synthesis, optimize residence time and mixing efficiency to reduce side reactions (e.g., epimerization) .
  • Key metrics : Track ee via chiral chromatography and reaction yield at each scale-up stage .

Q. How should researchers address contradictory pharmacological data (e.g., receptor binding vs. functional activity)?

  • Approach :

Validate assay conditions (e.g., buffer pH, co-factor availability).

Perform radioligand displacement assays (e.g., using tritiated analogs) to confirm binding affinity.

Use functional assays (e.g., cAMP inhibition or calcium flux) to correlate binding with activity.

  • Data interpretation : Consider allosteric modulation or metabolite interference as potential confounding factors .

Q. What computational strategies are effective for predicting metabolic stability or off-target interactions?

  • Tools :

  • Molecular docking (e.g., AutoDock Vina) to map interactions with cytochrome P450 enzymes.
  • QSAR models to predict metabolic pathways (e.g., N-dealkylation, fluorophenyl ring hydroxylation).
    • Validation : Compare in silico predictions with in vitro microsomal stability assays .

Q. How can researchers identify and quantify trace impurities in synthesized batches?

  • Analytical workflow :

LC-MS/MS in tandem with charged aerosol detection (CAD) for non-UV-active impurities.

Stability studies under accelerated conditions (40°C/75% RH) to detect degradation products.

NMR-guided isolation for structural elucidation of unknown peaks .

Q. What experimental designs are suitable for studying enantiomer-specific effects in vivo?

  • Strategy :

  • Synthesize and isolate both (2S)- and (2R)-enantiomers using preparative chiral HPLC.
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models, comparing AUC, Cₘₐₓ, and receptor occupancy.
  • Use isotopic labeling (e.g., ¹⁸O in the carboxamide group) to track metabolic fate .

Contradiction Resolution & Best Practices

  • Conflicting stereochemical assignments : Cross-validate X-ray data with vibrational circular dichroism (VCD) to resolve ambiguities .
  • Biological activity variability : Standardize cell lines (e.g., HEK-293 vs. CHO) and assay protocols across labs to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide
Reactant of Route 2
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide

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